Antiangiogenic agent 3

Description

Structure

2D Structure

3D Structure

Properties

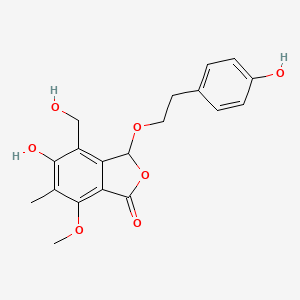

Molecular Formula |

C19H20O7 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

5-hydroxy-4-(hydroxymethyl)-3-[2-(4-hydroxyphenyl)ethoxy]-7-methoxy-6-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H20O7/c1-10-16(22)13(9-20)14-15(17(10)24-2)18(23)26-19(14)25-8-7-11-3-5-12(21)6-4-11/h3-6,19-22H,7-9H2,1-2H3 |

InChI Key |

VDJQAMQWKQYLMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(OC(=O)C2=C1OC)OCCC3=CC=C(C=C3)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antiangiogenic Agent 3 (Dasatinib) on Src Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the mechanism by which the antiangiogenic agent Dasatinib, a potent multi-targeted kinase inhibitor, exerts its effects through the modulation of Src phosphorylation. Dasatinib is presented here as a representative "Antiangiogenic agent 3."

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of signaling pathways that control endothelial cell proliferation, migration, and survival—key events in angiogenesis.[1][2][3] Dasatinib (BMS-354825) is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases, including the Src family kinases.[4][5][6][7] This guide details the mechanism of action of Dasatinib, focusing on its direct inhibition of Src phosphorylation and the subsequent impact on downstream signaling cascades, ultimately leading to a potent antiangiogenic effect. Quantitative data on its inhibitory activity and detailed experimental protocols for assessing its mechanism are provided.

Mechanism of Action: Inhibition of Src Phosphorylation

Src kinase activity is tightly regulated by phosphorylation. Phosphorylation at Tyrosine 416 (Tyr416) in the activation loop is required for its catalytic activity, while phosphorylation at Tyrosine 527 in the C-terminal tail maintains an inactive conformation.[8][9] Dasatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of Src and preventing its autophosphorylation at Tyr416, thereby locking the enzyme in an inactive state.[10]

This direct inhibition of Src phosphorylation has profound effects on angiogenic signaling. Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis, activates Src kinase as a downstream effector of VEGF Receptor 2 (VEGFR2) signaling.[10][11][12] By inhibiting Src, Dasatinib effectively uncouples VEGFR activation from its downstream pro-angiogenic cellular responses.[2][10]

Key Signaling Pathways Affected

Dasatinib's inhibition of Src phosphorylation disrupts several critical downstream pathways in endothelial cells:

-

Src/FAK Signaling: Focal Adhesion Kinase (FAK) is a key substrate of Src. The Src-FAK signaling complex is essential for cell adhesion, migration, and survival. Dasatinib treatment leads to a marked reduction in the phosphorylation of FAK and its downstream targets, such as p130CAS and paxillin, resulting in impaired endothelial cell motility and adhesion.[2][13]

-

VE-Cadherin Regulation: Vascular endothelial (VE)-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. VEGF-induced phosphorylation of VE-cadherin, a process mediated by Src, increases vascular permeability. Dasatinib inhibits this phosphorylation, thereby stabilizing the endothelial barrier.[10]

-

Endothelial Cell Proliferation and Survival: By blocking Src-mediated signaling, Dasatinib inhibits VEGF- and bFGF-induced endothelial cell survival and proliferation.[2][14] This can lead to the induction of apoptosis in endothelial cells, a mechanism consistent with anoikis (apoptosis due to loss of cell adhesion).[2]

Quantitative Data on Dasatinib's Inhibitory Activity

The potency of Dasatinib against Src and other relevant kinases, as well as its effect on cellular processes, has been quantified in numerous studies.

| Parameter | Target/Process | Value | Assay Type | Reference |

| IC₅₀ | Src Family Kinases (SFK) | 0.2 - 1.1 nM | In vitro kinase assay | [4] |

| IC₅₀ | c-Src | 0.8 nM | Cell-free assay | [5][6] |

| IC₅₀ | Bcr-Abl | <1 nM - 3 nM | Cell-free assay | [4][5] |

| IC₅₀ | c-Kit | 79 nM | Cell-free assay | [5][6] |

| IC₅₀ | VEGF-stimulated SFK Phosphorylation (Tyr419) | ~3 nM | Western Blot (HUVECs) | [10] |

| Cellular Inhibition | Inhibition of total SFK phosphorylation | 1 nM - 100 nM | Western Blot (Leukemia cell lines) | [4] |

| Functional IC₅₀ | Inhibition of VEGF-induced HUVEC survival, migration, and tube formation | low nM range | Cell-based assays | [2] |

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Dasatinib Action

Caption: Dasatinib inhibits VEGF-induced Src phosphorylation and downstream signaling.

Experimental Workflow: Western Blot for p-Src

Caption: Workflow for detecting Src phosphorylation changes via Western Blot.

Detailed Experimental Protocols

In Vitro Src Kinase Assay

This assay quantifies the direct inhibitory effect of Dasatinib on Src kinase activity.

-

Objective: To determine the IC₅₀ value of Dasatinib for Src kinase.

-

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific Src substrate peptide.[15][16] A luminescent-based alternative, such as the ADP-Glo™ assay, measures ADP production.[17]

-

Materials:

-

Recombinant active Src kinase

-

Src substrate peptide (e.g., poly[Glu,Tyr]4:1)[18]

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)[18]

-

[γ-³²P]ATP or unlabeled ATP (for ADP-Glo™)

-

Dasatinib serial dilutions

-

Phosphoric acid (for wash steps)

-

Scintillation counter or luminometer

-

-

Procedure (Radiometric):

-

Prepare reaction mixes in microcentrifuge tubes, each containing kinase buffer, Src substrate peptide, and a specific concentration of Dasatinib (or vehicle control).

-

Add recombinant active Src kinase to each tube and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C with agitation.[16]

-

Stop the reaction by spotting a portion of the reaction mix onto a P81 phosphocellulose paper square.

-

Immediately immerse the P81 squares in 0.75% phosphoric acid to precipitate the radiolabeled peptide.[16]

-

Wash the squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the squares to dry.[16]

-

Measure the radioactivity of each square using a scintillation counter.

-

Calculate the percentage of inhibition for each Dasatinib concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Western Blot for Phospho-Src (Tyr416)

This method is used to assess the effect of Dasatinib on Src activation in a cellular context.

-

Objective: To detect changes in the phosphorylation level of Src at Tyr416 in endothelial cells following Dasatinib treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of Src at Tyr416.[8][9]

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and reagents

-

Dasatinib

-

VEGF

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% BSA in TBS-T is recommended over milk for phospho-antibodies)[19]

-

Primary Antibody: Rabbit anti-phospho-Src (Tyr416)[8][9][20]

-

Primary Antibody: Mouse or Rabbit anti-total Src (for loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Plate HUVECs and grow to ~80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of Dasatinib (or DMSO vehicle) for 1-2 hours. Stimulate with VEGF (e.g., 50 ng/mL) for 10-30 minutes.[10]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer. Scrape and collect the lysate, then clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate on a 4-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-Src (Tyr416) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imager.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Src and/or a housekeeping protein (e.g., β-actin) to confirm equal protein loading.

-

Endothelial Cell Tube Formation Assay

This assay models the late stage of angiogenesis (differentiation) and is used to assess the functional antiangiogenic effect of Dasatinib.

-

Objective: To evaluate the ability of Dasatinib to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Principle: Endothelial cells, when plated on a basement membrane extract (BME) like Matrigel®, will rapidly align and form three-dimensional tube-like networks. Antiangiogenic agents inhibit this process.[21][22]

-

Materials:

-

Procedure:

-

Thaw Matrigel® on ice overnight. Using pre-cooled pipette tips, coat the wells of a chilled 96-well plate with a thin layer of Matrigel® (50-100 µL/well).[22][23]

-

Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel® to solidify.[21][23]

-

Harvest HUVECs and resuspend them in medium containing various concentrations of Dasatinib (or vehicle control) at a density of 1.5-3 x 10⁴ cells per well.[24]

-

Gently add the cell suspension to the Matrigel®-coated wells.

-

Visualize the formation of tube networks using an inverted microscope.

-

Quantify the results by measuring parameters such as the number of branch points, total tube length, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

If using Calcein AM for fluorescence, incubate the cells with the dye for 30 minutes before imaging.[22]

-

Conclusion

Dasatinib serves as a prime example of an antiangiogenic agent that functions through the potent and specific inhibition of Src family kinases. By blocking the critical autophosphorylation of Src at Tyr416, Dasatinib disrupts the downstream signaling cascades initiated by pro-angiogenic factors like VEGF. This leads to the inhibition of key endothelial cell functions, including migration, proliferation, survival, and differentiation into capillary structures. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate and understand the antiangiogenic mechanism of Src inhibitors in drug development.

References

- 1. SRC inhibitors and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Src family kinases as mediators of endothelial permeability: effects on inflammation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Phospho-Src Family (Tyr416) (E6G4R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Src Kinase becomes preferentially associated with the VEGFR, KDR/Flk-1, following VEGF stimulation of vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiangiogenic effect of dasatinib in murine models of oxygen-induced retinopathy and laser-induced choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. promega.com [promega.com]

- 18. Kinase activity assays Src and CK2 [protocols.io]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. ABclonal [ap.abclonal.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. corning.com [corning.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. 血管内皮细胞生长因子测定与血管生成测定–赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

Whitepaper: The Impact of Antiangiogenic Agent 3 on Cdc42 and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through the VEGF Receptor-2 (VEGFR-2). Activation of VEGFR-2 triggers a cascade of intracellular events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) and Cdc42 signaling pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][3] Antiangiogenic Agent 3 (AA3) is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This guide provides an in-depth analysis of the effects of AA3 on the Cdc42 and MAPK signaling pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound (AA3)

AA3 exerts its antiangiogenic effects by directly inhibiting the kinase activity of VEGFR-2. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues within its cytoplasmic domain.[1] This phosphorylation creates docking sites for various signaling proteins that initiate downstream cascades. AA3 competitively inhibits ATP binding to the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation event. This blockade leads to the suppression of major signaling pathways that drive angiogenesis, including the PLCγ-PKC-MAPK pathway, which is essential for endothelial cell proliferation, and the Cdc42-p38 MAPK pathway, which is involved in actin remodeling and cell migration.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from a series of in vitro experiments designed to characterize the effects of AA3.

Table 1: Kinase Inhibition Assay

| Kinase Target | AA3 IC₅₀ (nM) |

| VEGFR-2 | 2.5 |

| VEGFR-1 | 150.8 |

| PDGFRβ | 210.3 |

| EGFR | >10,000 |

Data represents the mean of three independent experiments.

Table 2: Endothelial Cell Proliferation Assay (HUVEC)

| Treatment | Concentration (nM) | % Inhibition of Proliferation |

| Vehicle Control | - | 0% |

| AA3 | 1 | 25.3% |

| AA3 | 10 | 68.7% |

| AA3 | 100 | 92.1% |

Human Umbilical Vein Endothelial Cells (HUVECs) were stimulated with VEGF-A (20 ng/mL) for 48 hours.

Table 3: Western Blot Analysis of Phosphorylated Proteins

| Protein Target | AA3 Concentration (10 nM) - Fold Change vs. Control |

| p-VEGFR-2 (Y1214) | 0.08 |

| p-ERK1/2 (T202/Y204) | 0.15 |

| p-p38 MAPK (T180/Y182) | 0.21 |

HUVECs were stimulated with VEGF-A (20 ng/mL) for 15 minutes. Data represents densitometric analysis normalized to total protein.

Table 4: Cdc42 Activity Assay

| Treatment | AA3 Concentration (10 nM) - % Reduction in Active Cdc42 |

| Vehicle Control | 0% |

| AA3 | 78.4% |

Active (GTP-bound) Cdc42 was measured in HUVECs stimulated with VEGF-A (20 ng/mL) for 10 minutes.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by AA3 and a typical experimental workflow.

Caption: AA3 inhibits VEGFR-2 autophosphorylation, blocking downstream MAPK and Cdc42 pathways.

Caption: Experimental workflow for Western blot analysis of phosphorylated signaling proteins.

Detailed Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of AA3 to inhibit the phosphorylation of a synthetic substrate by recombinant human VEGFR-2.

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP, synthetic peptide substrate (poly-Glu, Tyr 4:1), 96-well microplate, kinase buffer, AA3 serial dilutions, and a phosphotyrosine detection antibody.

-

Procedure:

-

Add 10 µL of each AA3 serial dilution to the wells of a 96-well plate.

-

Add 20 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the AA3 concentration.

-

HUVEC Proliferation Assay

This assay measures the effect of AA3 on the proliferation of endothelial cells stimulated by VEGF-A.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

-

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Replace the medium with a low-serum medium and incubate for 6 hours to synchronize the cells.

-

Add fresh low-serum medium containing various concentrations of AA3 or vehicle control.

-

After 1 hour of pre-incubation, add VEGF-A (final concentration 20 ng/mL) to all wells except the negative control.

-

Incubate for 48 hours.

-

Quantify cell proliferation using a standard method, such as the CyQUANT® Cell Proliferation Assay.

-

Calculate the percentage inhibition of proliferation relative to the vehicle-treated, VEGF-A-stimulated control.

-

Western Blotting for Phosphorylated Proteins

This protocol details the detection of phosphorylated VEGFR-2, ERK, and p38 MAPK in HUVECs.

-

Cell Treatment:

-

Culture HUVECs in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with 10 nM AA3 or vehicle for 2 hours.

-

Stimulate with 20 ng/mL VEGF-A for 15 minutes.

-

Immediately place the plates on ice and wash with ice-cold PBS.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR-2 (Y1214), p-ERK1/2 (T202/Y204), p-p38 MAPK (T180/Y182), or loading controls (e.g., total ERK, β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cdc42 Activity Assay

This assay measures the levels of active, GTP-bound Cdc42.

-

Cell Treatment: Treat and stimulate HUVECs as described in the Western Blotting protocol (Section 5.3), but with a VEGF-A stimulation time of 10 minutes.

-

Procedure:

-

Lyse the cells in the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with a p21-activated kinase (PAK) binding domain (PBD)-conjugated resin, which specifically binds to active GTP-Cdc42.

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Analyze the eluate by Western blotting using an antibody specific for Cdc42.

-

Quantify the amount of active Cdc42 relative to the total Cdc42 present in the initial cell lysate.

-

Conclusion

This compound demonstrates potent and selective inhibition of VEGFR-2 kinase activity. This targeted action effectively disrupts key downstream signaling pathways crucial for angiogenesis. The quantitative data clearly show that AA3 inhibits endothelial cell proliferation and significantly reduces the activation of both the ERK/MAPK and the Cdc42/p38 MAPK pathways. These findings underscore the potential of AA3 as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer. The detailed protocols provided herein offer a robust framework for further investigation into the molecular effects of AA3 and similar antiangiogenic compounds.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Angiogenic Drugs: Involvement in Cutaneous Side Effects and Wound-Healing Complication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of tyrosine 1214 on VEGFR2 is required for VEGF-induced activation of Cdc42 upstream of SAPK2/p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of "Antiangiogenic agent 3"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiangiogenic agent 3, identified as 3-Hydroxy-7-methoxyisobenzofuran-1(3H)-one , is a potent small molecule inhibitor of angiogenesis. This compound has demonstrated significant activity in preclinical studies, primarily through its ability to impede the migration and proliferation of endothelial cells, crucial processes in the formation of new blood vessels. Its mechanism of action involves the modulation of key signaling pathways, including Src, cdc42, and MAPK, which are pivotal in angiogenic processes. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities, including detailed experimental protocols and a schematic of its proposed signaling pathway.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-Hydroxy-7-methoxy-2-benzofuran-1(3H)-one |

| CAS Number | 73713-38-9 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO and methanol |

| pKa | Not reported |

Biological Activity and Quantitative Data

This compound exhibits potent antiangiogenic and anti-proliferative effects. The available quantitative data from in vitro studies are presented below.

Table 2: In Vitro Biological Activity

| Assay | Cell Line | Endpoint | IC₅₀/Effective Concentration |

| Antiangiogenic Activity | HUVEC | Inhibition of cell migration | Not reported |

| HUVEC | Inhibition of chemotactic motility | Not reported | |

| Anti-proliferative Activity | HUVEC | Inhibition of cell proliferation | Not reported |

Note: Specific IC₅₀ values for the antiangiogenic and anti-proliferative activities of 3-Hydroxy-7-methoxyisobenzofuran-1(3H)-one are not yet publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound is reported to exert its effects by downregulating the gene expression of key signaling molecules involved in angiogenesis: Src, cdc42, and MAPK.

-

Src: A non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration. In angiogenesis, Src is involved in VEGF-induced signaling and the regulation of endothelial cell-cell and cell-matrix interactions.

-

Cdc42: A small GTPase of the Rho family that is essential for regulating the actin cytoskeleton, cell polarity, and cell migration. In endothelial cells, Cdc42 is crucial for filopodia formation and directional migration during angiogenesis.

-

MAPK (Mitogen-Activated Protein Kinase): A family of serine/threonine kinases that transduce extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. The MAPK pathway is a key downstream effector of various pro-angiogenic growth factors.

The inhibitory action of this compound on these pathways disrupts the normal signaling cascade required for endothelial cell function, thereby inhibiting angiogenesis.

Signaling Pathway Diagram

Caption: Proposed inhibitory mechanism of this compound on key signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antiangiogenic properties of small molecules like this compound are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay (Transwell Assay)

This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Endothelial Cell Basal Medium (EBM-2)

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Chemoattractant (e.g., VEGF or bFGF)

-

This compound

-

Calcein AM

-

Plate reader with fluorescence capabilities

Protocol:

-

Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Cell Starvation: Prior to the assay, starve the HUVECs in EBM-2 containing 0.5% FBS for 4-6 hours.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add EBM-2 containing the chemoattractant (e.g., 20 ng/mL VEGF).

-

In the upper chamber (Transwell insert), seed the starved HUVECs (e.g., 5 x 10⁴ cells per insert) in EBM-2 containing 0.5% FBS and different concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Staining of Migrated Cells:

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a fluorescent dye such as Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.

-

-

Quantification:

-

Wash the inserts with PBS.

-

Measure the fluorescence intensity using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Alternatively, migrated cells can be visualized and counted under a fluorescence microscope.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of mRNA levels of Src, cdc42, and MAPK in HUVECs following treatment with this compound.

Materials:

-

HUVECs

-

EGM-2 medium

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for Src, cdc42, MAPK (e.g., ERK1/2), and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR system

Protocol:

-

Cell Treatment: Seed HUVECs in 6-well plates and grow to 80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

Quantitative Real-Time PCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (Src, cdc42, MAPK) and the housekeeping gene, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound, 3-Hydroxy-7-methoxyisobenzofuran-1(3H)-one, is a promising antiangiogenic compound with a clear mechanism of action involving the inhibition of key signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this molecule as a potential therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and certain ocular disorders. Further studies are warranted to determine its in vivo efficacy, pharmacokinetic profile, and to fully elucidate the quantitative aspects of its biological activity.

In Vitro Characterization of Antiangiogenic Agent 3: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Antiangiogenic agent 3, a novel compound with potent antiangiogenic properties. The document details the agent's effects on key processes in angiogenesis, including endothelial cell viability, migration, and the expression of critical signaling molecules. Detailed experimental protocols for the assays used in this characterization are provided to enable replication and further investigation. Furthermore, this guide presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the agent's mechanism of action and the methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and angiogenesis research.

Introduction to Angiogenesis and In Vitro Characterization

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1] Tumors stimulate the growth of their own blood supply by releasing various pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), to ensure a steady supply of oxygen and nutrients.[2][3] Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.[4] Antiangiogenic agents aim to disrupt this process, thereby starving the tumor and impeding its growth.[3]

The in vitro characterization of novel antiangiogenic compounds is a critical first step in the drug development pipeline. These assays allow for the direct assessment of an agent's effect on endothelial cells, the primary cell type involved in angiogenesis.[5] Key processes evaluated include cell proliferation, migration, and the ability to form capillary-like structures (tube formation).[6][7] Such in vitro models provide a controlled environment to elucidate the mechanism of action and to quantify the potency of new therapeutic candidates before advancing to more complex in vivo studies.[5] This guide focuses on the in vitro profile of a novel inhibitor, this compound.

Efficacy of this compound: In Vitro Data

This compound has demonstrated significant inhibitory effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis. The agent's impact on HUVEC viability, migration, and gene expression is summarized below.

Quantitative Summary of In Vitro Effects

The following tables present the quantitative data obtained from in vitro assays evaluating the efficacy of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Viability

| Concentration (µM) | Treatment Duration | Effect on Cell Viability |

| 6.25 - 200 | 48 hours | Dose-dependent decrease |

| Data sourced from MedchemExpress.[8][9] |

Table 2: Inhibition of VEGF-Induced HUVEC Migration by this compound

| Concentration (µM) | Treatment Duration | Inhibition Rate |

| 5 | 24 hours | 30% |

| 10 | 24 hours | 33% |

| Data reflects inhibition of VEGF-induced chemotactic motilities.[8][9] |

Table 3: Down-regulation of Gene Expression in HUVECs by this compound

| Concentration (µM) | Treatment Duration | Affected Genes |

| 10 | 24 hours | Src, cdc42, MAPK |

| Data sourced from MedchemExpress.[8][9] |

Postulated Mechanism of Action

The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that are crucial for angiogenesis.[10] This activation leads to receptor dimerization and autophosphorylation, which in turn activates several downstream pathways.[11][12] Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and pathways involving Src and small GTPases like cdc42 that are essential for cell migration and cytoskeletal rearrangement.[13][14][15]

This compound appears to exert its effects by targeting key nodes within these pathways. The observed down-regulation of Src, cdc42, and MAPK gene expression suggests that the agent disrupts the signaling cascade required for endothelial cell migration and proliferation, providing a molecular basis for its antiangiogenic activity.[8][9]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key in vitro assays used to characterize this compound.

General Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS).[16]

-

Culture Conditions: Cells are maintained in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.[16] The medium is changed every two days until cells reach 80-90% confluency.[16]

HUVEC Viability Assay (e.g., Alamar Blue Assay)

-

Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 8,000 cells per well.[17]

-

Treatment: After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.25 to 200 µM) or vehicle control.[8]

-

Incubation: Cells are incubated for 48 hours.[8]

-

Assay: The medium is removed, and cells are washed with DPBS. A 10% (v/v) solution of Alamar Blue in warmed culture medium is added to each well.[17]

-

Measurement: After a 4-hour incubation, fluorescence intensity is measured using a plate reader at an excitation/emission wavelength of 544-590 nm.[17] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

HUVEC Migration Assay (Scratch-Wound Assay)

-

Cell Seeding: HUVECs are seeded in a 24-well plate and grown to 90-100% confluency.[17][18]

-

Wound Creation: A sterile 200 µL pipette tip is used to create a single, straight scratch in the center of the cell monolayer.[18]

-

Washing: Wells are washed with PBS to remove detached cells.[18]

-

Treatment: The medium is replaced with fresh, low-serum medium containing a pro-angiogenic factor (e.g., 10 ng/mL VEGF) and the desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control.[8][18]

-

Imaging: Images of the scratch are captured at time 0 and after a specified period (e.g., 8-24 hours) using a phase-contrast microscope.[8][18]

-

Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the rate of cell migration. The inhibition rate is determined by comparing the wound closure in treated wells to the VEGF-stimulated control.[18]

HUVEC Tube Formation Assay

-

Plate Coating: A 96-well plate is pre-chilled at -20°C. 50 µL of thawed, growth factor-reduced Matrigel is added to each well on ice and distributed evenly.[16][19] The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[19][20]

-

Cell Preparation: HUVECs are harvested and resuspended in a low-serum medium.

-

Cell Seeding: 1-2 x 10^4 HUVECs are seeded onto the solidified Matrigel in each well.[16]

-

Treatment: this compound is added to the wells at the desired concentrations along with a pro-angiogenic stimulus if required.

-

Incubation: The plate is incubated at 37°C with 5% CO2 for 4-18 hours.[16]

-

Visualization and Quantification: The formation of capillary-like tube networks is observed and photographed using a light microscope. The degree of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using specialized software.[19]

Gene Expression Analysis (Quantitative PCR)

-

Cell Treatment: HUVECs are cultured to 80-90% confluency and then treated with this compound (10 µM) or vehicle for 24 hours.[8]

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using specific primers for the target genes (Src, cdc42, MAPK) and a reference housekeeping gene (e.g., GAPDH). The reaction is run on a qPCR instrument.

-

Data Analysis: The relative gene expression levels are calculated using the ΔΔCt method, normalizing the expression of target genes to the reference gene. The results are expressed as a fold change compared to the vehicle-treated control.

Experimental and Analytical Workflow

The in vitro characterization of an antiangiogenic agent follows a logical progression from assessing general cytotoxicity to investigating specific antiangiogenic effects and underlying mechanisms.

Conclusion

The in vitro data strongly support the classification of this compound as a potent inhibitor of angiogenesis. It effectively reduces endothelial cell viability and migration at micromolar concentrations.[8][9] Mechanistically, the agent's ability to down-regulate the gene expression of Src, cdc42, and MAPK provides a clear rationale for its observed anti-migratory effects.[8][9] The detailed protocols and workflows provided in this guide offer a robust framework for the continued investigation of this and other novel antiangiogenic compounds. Further studies are warranted to confirm these findings in more complex in vitro models and subsequent in vivo systems.

References

- 1. [PDF] Angiogenic signaling pathways and anti-angiogenic therapy for cancer | Semantic Scholar [semanticscholar.org]

- 2. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | HUVEC抑制剂 | MCE [medchemexpress.cn]

- 10. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 11. assaygenie.com [assaygenie.com]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. 2.6 Endothelial cell proliferation and migration assay [bio-protocol.org]

- 18. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]

- 19. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 20. corning.com [corning.com]

The Identification and Validation of Antiangiogenic Agent 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation process for a representative antiangiogenic agent, Bevacizumab, referred to herein as "Antiangiogenic agent 3." Bevacizumab is a humanized monoclonal antibody that has become a cornerstone in the treatment of various solid tumors. Its development and approval hinged on the successful identification and validation of its molecular target, Vascular Endothelial Growth Factor A (VEGF-A). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. Vascular Endothelial Growth Factor A (VEGF-A) has been identified as a potent proangiogenic growth factor, stimulating the proliferation, migration, and survival of endothelial cells.[1] "this compound" (Bevacizumab) was developed to specifically target and neutralize VEGF-A, thereby inhibiting tumor angiogenesis.[2][3]

Target Identification and Mechanism of Action

The primary target of "this compound" is the human Vascular Endothelial Growth Factor A (VEGF-A).[2][4] Bevacizumab is a recombinant humanized monoclonal IgG1 antibody that selectively binds to all isoforms of circulating VEGF-A.[1][5] This binding prevents VEGF-A from interacting with its receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[1][6] The inhibition of this interaction leads to a reduction in the microvascular growth of tumor blood vessels, limiting the blood supply to tumor tissues.[1]

The proposed mechanism of action involves the direct binding of the agent to VEGF-A, which neutralizes its biological activity.[7] This leads to the inhibition of downstream signaling pathways that are crucial for angiogenesis.[8][9]

Quantitative Data Summary

The binding affinity and clinical efficacy of "this compound" have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Binding Affinity of "this compound" (Bevacizumab) to Human VEGF-A

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 58 pM | Surface Plasmon Resonance | [10][11] |

| Association Rate (ka) | 1.5 x 105 M-1s-1 | Surface Plasmon Resonance | [10] |

| Dissociation Rate (kd) | 8.7 x 10-6 s-1 | Surface Plasmon Resonance | [10] |

Table 2: Clinical Efficacy of "this compound" (Bevacizumab) in Combination with Chemotherapy

| Indication | Endpoint | "this compound" + Chemo | Chemo Alone | Hazard Ratio (95% CI) | P-value | Reference |

| Metastatic Colorectal Cancer (mCRC) | Median Overall Survival (OS) | 20.3 months | 15.6 months | 0.66 (0.54–0.81) | 0.001 | [12] |

| Metastatic Colorectal Cancer (mCRC) | Median Progression-Free Survival (PFS) | 10.6 months | 6.2 months | 0.54 (0.45–0.66) | <0.0001 | [12] |

| Non-Squamous Non-Small Cell Lung Cancer (nsNSCLC) | Median Overall Survival (OS) | 12.3 months | 10.3 months | 0.80 (0.68–0.94) | 0.013 | [13] |

| Non-Squamous Non-Small Cell Lung Cancer (nsNSCLC) | Median Progression-Free Survival (PFS) | 6.2 months | 4.5 months | 0.66 (0.57–0.77) | <0.001 | [13] |

| Pooled Analysis (mCRC) | Median Overall Survival (OS) | 18.7 months | 16.1 months | 0.80 (0.71-0.90) | 0.0003 | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the target validation of "this compound."

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF-A Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of human VEGF-A in serum, plasma, or cell culture supernatants.

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for human VEGF-A

-

Human VEGF-A standard

-

Biotin-conjugated anti-human VEGF-A antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 0.2 M sulfuric acid)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.

-

Standard Curve Preparation: Create a serial dilution of the human VEGF-A standard to generate a standard curve (e.g., ranging from 15.6 pg/mL to 1000 pg/mL).

-

Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

-

Detection Antibody Addition: Add 100 µL of biotin-conjugated anti-human VEGF-A antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.

-

Washing: Repeat the wash step as in step 4.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of VEGF-A in the samples by interpolating from the standard curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the procedure for determining the binding kinetics of "this compound" to human VEGF-A using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Human VEGF-A (ligand)

-

"this compound" (analyte)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

-

Sensor Chip Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: Inject human VEGF-A diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 100-200 RU).

-

Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

-

Analyte Injection: Inject a series of concentrations of "this compound" over the ligand-immobilized surface at a constant flow rate.

-

Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the complex.

-

Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of "this compound" in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., a colorectal or non-small cell lung cancer line)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

"this compound"

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the human tumor cells under appropriate conditions.

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer "this compound" (e.g., 5-10 mg/kg, intraperitoneally or intravenously, twice weekly) and the vehicle control.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of "this compound."

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the VEGF signaling pathway and the experimental workflows for target validation.

Caption: VEGF-A signaling pathway and the inhibitory action of "this compound".

Caption: Experimental workflow for the target validation of "this compound".

Conclusion

The successful development of "this compound" (Bevacizumab) serves as a paradigm for target-based drug discovery in oncology. The rigorous identification of VEGF-A as a critical driver of tumor angiogenesis and the subsequent validation through a cascade of in vitro and in vivo experiments, culminating in robust clinical trial data, have established this agent as a vital component of cancer therapy. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the discovery and validation of novel antiangiogenic agents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Bevacizumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. novamedline.com [novamedline.com]

- 7. In vivo xenograft tumor model [bio-protocol.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 10. cusabio.com [cusabio.com]

- 11. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]

- 12. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 14. Surface plasmon resonance kinetic binding assay [bio-protocol.org]

Initial Toxicity Screening of "Antiangiogenic Agent 3": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antiangiogenic agents holds significant promise in oncology and other diseases characterized by pathological neovascularization. "Antiangiogenic agent 3" is an investigational compound designed to inhibit the formation of new blood vessels. A thorough and systematic initial toxicity screening is paramount to ensure its safety and to guide further preclinical and clinical development. This technical guide provides a comprehensive overview of the essential methodologies, data interpretation, and signaling pathway considerations for the initial toxicity assessment of "this compound." The protocols and data presentation formats outlined herein are based on established practices and regulatory expectations for the preclinical evaluation of novel therapeutic entities.

Introduction to Antiangiogenic Agent Toxicity

Antiangiogenic therapies, while effective, are associated with a distinct set of on-target and off-target toxicities due to the physiological role of angiogenesis in normal biological processes.[1][2] Inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, can lead to a range of adverse effects.[2][3] Understanding these potential toxicities is crucial for designing a robust screening program.

Common toxicities associated with antiangiogenic agents include:

-

Fatigue and Asthenia

-

Skin Toxicities[1]

Data Presentation: Summary of Expected Toxicities

Effective data presentation is critical for the clear communication and interpretation of toxicity findings. All quantitative data from the initial toxicity screening of "this compound" should be summarized in structured tables. Below are template tables for presenting key in vitro and in vivo toxicity data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Maximum Inhibition (%) |

| HUVEC | MTT | Data | Data |

| Human Foreskin Fibroblasts (HFF) | CellTiter-Glo® | Data | Data |

| HepG2 (Hepatocellular Carcinoma) | Resazurin | Data | Data |

| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | Data | Data |

Table 2: In Vivo Acute Toxicity of this compound in Rodents

| Species/Strain | Route of Administration | Dose (mg/kg) | Mortality (n/total) | Clinical Observations |

| Sprague-Dawley Rat | Intravenous | Data | Data | e.g., Lethargy, piloerection |

| CD-1 Mouse | Oral | Data | Data | e.g., Weight loss, rough coat |

Table 3: Key Findings from a 14-Day Repeated Dose Study in a Relevant Species

| Parameter | Dose Group 1 (Low) | Dose Group 2 (Mid) | Dose Group 3 (High) | Control |

| Clinical Chemistry | ||||

| ALT (U/L) | Data | Data | Data | Data |

| AST (U/L) | Data | Data | Data | Data |

| Creatinine (mg/dL) | Data | Data | Data | Data |

| Hematology | ||||

| Platelets (10^3/µL) | Data | Data | Data | Data |

| WBC (10^3/µL) | Data | Data | Data | Data |

| Pathology | ||||

| Target Organ(s) | e.g., Kidney, Liver | e.g., Kidney, Liver | e.g., Kidney, Liver | None |

| Histopathological Findings | Description | Description | Description | Normal |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful toxicity screening program. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Toxicity Assays

In vitro assays provide the initial assessment of the direct effects of "this compound" on various cell types and are crucial for identifying potential mechanisms of toxicity.[6]

-

Objective: To determine the effect of "this compound" on the proliferation of endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Methodology:

-

Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of "this compound" or vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure absorbance at 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

-

Objective: To assess the off-target cytotoxicity of "this compound."

-

Cell Lines: Human Foreskin Fibroblasts (HFF), HepG2 (human liver cancer cell line), and HEK293 (human embryonic kidney cells).

-

Methodology:

-

Follow the same seeding and treatment protocol as the endothelial cell proliferation assay.

-

Utilize a suitable viability assay for each cell line (e.g., CellTiter-Glo® for ATP measurement, Resazurin assay for metabolic activity).

-

Incubate for 72 hours and measure the respective endpoint.

-

Calculate the IC50 for each cell line.

-

-

Objective: To evaluate the effect of "this compound" on endothelial cell migration.

-

Methodology:

-

Grow HUVECs to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add medium containing various concentrations of "this compound" or vehicle control.

-

Image the scratch at 0 hours and after 12-24 hours.

-

Quantify the rate of wound closure.

-

In Vivo Toxicity Assays

In vivo studies are essential to understand the systemic effects and toxicokinetic profile of "this compound."[7]

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

-

Animal Model: Sprague-Dawley rats and CD-1 mice.

-

Methodology:

-

Administer single escalating doses of "this compound" via the intended clinical route (e.g., intravenous, oral).

-

Include a vehicle control group.

-

Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Perform gross necropsy on all animals at the end of the study.

-

Collect major organs for histopathological examination.

-

-

Objective: To evaluate the toxicity of "this compound" following repeated administration.

-

Animal Model: A relevant species identified from the acute toxicity study (e.g., Sprague-Dawley rat).

-

Methodology:

-

Administer "this compound" daily for 14 days at three dose levels (low, medium, and high) and a vehicle control.

-

Monitor clinical signs, body weight, and food consumption daily.

-

Collect blood samples for hematology and clinical chemistry analysis at baseline and termination.

-

Conduct a full necropsy and collect organs for histopathology.

-

Include a recovery group to assess the reversibility of any observed toxicities.[8]

-

Mandatory Visualizations

Diagrams are provided to illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the toxicity screening of "this compound."

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Caption: Tiered workflow for the initial toxicity screening of a novel agent.

Caption: Logical relationship between antiangiogenic action and potential toxicities.

Conclusion and Future Directions

The initial toxicity screening of "this compound" is a critical step in its development pathway. The data generated from the described in vitro and in vivo studies will provide a foundational understanding of its safety profile, enabling a data-driven decision on its progression towards IND-enabling studies. A thorough characterization of its toxicities will also inform the design of future clinical trials and the development of potential risk mitigation strategies. Adherence to rigorous and well-documented protocols is essential for ensuring the quality and reliability of the data, ultimately contributing to the successful and safe development of this novel therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. angio.org [angio.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Managing toxicities associated with antiangiogenic biologic agents in combination with chemotherapy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Management of treatment-associated toxicites of anti-angiogenic therapy in patients with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. histologix.com [histologix.com]

- 8. fda.gov [fda.gov]

An In-depth Technical Guide to the Impact of Antiangiogenic Agent 3 on Endothelial Cell Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4] Tumors require a dedicated blood supply to receive oxygen and nutrients necessary for their expansion.[2][3] Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy.[2][4] Antiangiogenic agents aim to disrupt this process, primarily by targeting the endothelial cells that line the blood vessels.[5] This guide focuses on "Antiangiogenic agent 3," a potent inhibitor of human umbilical vein endothelial cells (HUVECs), and its impact on endothelial cell gene expression.[6] Understanding the molecular mechanisms through which this agent exerts its effects is crucial for the development of more effective anti-cancer therapies.

Core Mechanism of Action: Inhibition of Key Signaling Pathways

This compound is known to decrease the gene expression of Src, cdc42, and MAPK, key components of signaling pathways that regulate endothelial cell migration, proliferation, and survival.[6][7] These effects are often achieved by targeting upstream signaling cascades, most notably the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.[1][8][9][10]

VEGF Signaling Pathway and Its Inhibition

VEGF, a potent proangiogenic factor, initiates a signaling cascade by binding to its receptors (VEGFRs) on the surface of endothelial cells.[1][8][10][11] This binding triggers receptor dimerization and autophosphorylation, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[1][12] These pathways ultimately promote gene expression changes that drive endothelial cell proliferation, migration, and survival.[9][12] this compound is hypothesized to interfere with this cascade, leading to the observed downregulation of key pro-angiogenic genes.

References

- 1. cusabio.com [cusabio.com]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Angiogenesis Inhibitors - NCI [cancer.gov]

- 4. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiangiogenic gene therapy of cancer: recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: HUVEC Migration Assay for Antiangiogenic Agent 3

These application notes provide detailed protocols for assessing the inhibitory effect of "Antiangiogenic agent 3" on Human Umbilical Vein Endothelial Cell (HUVEC) migration, a key process in angiogenesis. The following sections offer comprehensive methodologies for two standard in vitro migration assays: the Transwell (Boyden Chamber) Assay and the Scratch (Wound Healing) Assay. Additionally, guidance on data presentation and visualization of relevant biological pathways and experimental workflows is included to support researchers in drug development and angiogenesis-related studies.

Data Presentation

Quantitative data from HUVEC migration assays should be summarized for clear interpretation and comparison between experimental groups. The following tables provide a template for organizing your results.

Table 1: Transwell Migration Assay Data

| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | % Migration Inhibition |

| Vehicle Control | 0 | 0% | |

| Positive Control (e.g., VEGF) | N/A | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Table 2: Scratch Assay (Wound Healing) Data

| Treatment Group | Concentration (µM) | Initial Wound Area (µm²) (Mean ± SD) | Final Wound Area (µm²) (Mean ± SD) | % Wound Closure |

| Vehicle Control | 0 | |||

| Positive Control (e.g., VEGF) | ||||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z |

Experimental Protocols

Two primary methods are detailed below to assess the impact of this compound on HUVEC migration.

Transwell (Boyden Chamber) Migration Assay

This assay evaluates the chemotactic migration of HUVECs through a porous membrane towards a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM) supplemented with necessary growth factors

-

Fetal Bovine Serum (FBS)

-

This compound

-

Vascular Endothelial Growth Factor (VEGF) as a positive control

-

24-well plates with Transwell inserts (8 µm pore size)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Culture: Culture HUVECs in complete EBM until they reach 80-90% confluency.

-

Cell Starvation: Prior to the assay, starve the HUVECs in EBM with reduced serum (e.g., 0.5-1% FBS) for 4-6 hours.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of EBM containing a chemoattractant (e.g., 20 ng/mL VEGF).

-

In the upper chamber (the Transwell insert), add 1 x 10^5 starved HUVECs in 200 µL of serum-free EBM.

-

Add varying concentrations of this compound to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO) and a positive control (VEGF in the lower chamber without the agent).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1]

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[2]

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes.

-

Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Image the stained, migrated cells using a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per condition.

-

Scratch (Wound Healing) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[3]

Materials:

-

HUVECs

-

Complete EBM

-

This compound

-

VEGF (optional, as a stimulant)

-

24-well plates

-

p200 pipette tip or a specialized scratch tool

-

PBS

-

Microscope with a camera and live-cell imaging capabilities (recommended)

Protocol:

-

Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.[4][5]

-

Washing: Gently wash the wells with PBS to remove any detached cells.[4]

-

Treatment: Replace the PBS with fresh EBM containing varying concentrations of this compound. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the specific locations of the images to ensure the same fields are captured at later time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time X): Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the scratch.[6]

-

Data Analysis:

-

Measure the area of the scratch at each time point for all conditions using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Area - Final Area) / Initial Area] x 100

-

Visualizations

Signaling Pathway

A common target for antiangiogenic agents is the VEGF signaling pathway, which is crucial for endothelial cell migration. The diagram below illustrates a simplified representation of this pathway.

References

- 1. HUVEC transwell migration assay [bio-protocol.org]

- 2. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HUVEC wound healing assay [bio-protocol.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Using "Antiangiogenic Agent 3" in a Tube Formation Assay

Note: "Antiangiogenic agent 3" is a placeholder name. This document uses Sunitinib, a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to provide concrete data and protocols. Sunitinib is known to inhibit angiogenesis by targeting receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][2][3][4]

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions like tumor growth and metastasis.[5][6] The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds.[7][8] This assay evaluates the ability of endothelial cells to form capillary-like structures, or "tubes," when cultured on a basement membrane-like extracellular matrix.[6][8]

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] By blocking the signaling pathways of these receptors, Sunitinib effectively inhibits angiogenesis and tumor growth.[1][4] These application notes provide a detailed protocol for utilizing Sunitinib in a tube formation assay to quantify its anti-angiogenic effects.

Mechanism of Action of Sunitinib

Sunitinib exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of multiple RTKs.[9] The primary targets relevant to angiogenesis are VEGFR-1, VEGFR-2, and VEGFR-3, as well as PDGFR-α and PDGFR-β.[4] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, is a key step in initiating the angiogenic signaling cascade.[10][11] This binding leads to receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways.[10][12] These pathways promote endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels.[11][12] Sunitinib's inhibition of VEGFR-2 phosphorylation blocks these downstream signaling events, thereby preventing angiogenesis.[1][9]

Signaling Pathway Diagram

Caption: Sunitinib inhibits angiogenesis by blocking VEGF binding to VEGFR-2.

Quantitative Data Presentation

The following table summarizes the dose-dependent inhibitory effect of Sunitinib on tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). Data is presented as a percentage of the control (vehicle-treated) group.

| Sunitinib Concentration | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Total Covered Area (% of Control) |

| 0 µM (Control) | 100% | 100% | 100% |

| 1 µM | 55% | 48% | 62% |

| 2 µM | 32% | 25% | 41% |

| 5 nM | 75% | 68% | 82% |

| 25 nM | 45% | 38% | 55% |

Note: The data in this table is representative and compiled from typical results seen in the literature.[13][14][15] Actual results may vary depending on experimental conditions.

Experimental Protocol

This protocol details the steps for conducting a tube formation assay with HUVECs to assess the anti-angiogenic activity of Sunitinib.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)[7]

-

Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)[8][16]

-

96-well tissue culture plates[7]

-

Sunitinib (stock solution prepared in DMSO)[17]

-